An In-depth Technical Guide on the Physicochemical Properties of Methyclothiazide for In Vitro Studies
An In-depth Technical Guide on the Physicochemical Properties of Methyclothiazide for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core physicochemical properties of Methyclothiazide. Understanding these characteristics is fundamental to designing robust in vitro studies, ensuring data integrity, and accurately predicting in vivo performance.
Foundational Chemical and Physical Identity
A precise understanding of Methyclothiazide's basic properties is the starting point for any rigorous scientific investigation.
-
IUPAC Name: 6-chloro-3-(chloromethyl)-2-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[1]
-
Molecular Formula: C9H11Cl2N3O4S2[2]
-
Molecular Weight: 360.24 g/mol [3]
Figure 1: Core chemical identifiers for Methyclothiazide.
Solubility: A Critical Determinant of Bioavailability
Methyclothiazide is characterized by its low aqueous solubility, a factor that profoundly influences the design and interpretation of in vitro experiments.
2.1. Causality in Experimental Design
The limited water solubility of Methyclothiazide necessitates careful consideration in various in vitro assays:
-
In Vitro Dissolution Testing: To accurately predict in vivo dissolution, especially for a poorly soluble drug, the use of biorelevant media that mimic the gastrointestinal environment is often required.[4][5] Standard aqueous buffers may not provide a meaningful release profile.
-
Cell-Based Assays: Ensuring the compound remains in solution at the tested concentrations is critical. Precipitation can lead to inaccurate dose-response curves and misinterpretation of cellular effects.
-
Permeability Assays (e.g., Caco-2): Maintaining the drug in a dissolved state in the donor compartment is essential for accurately measuring its transport across cellular monolayers.[6]
2.2. Quantitative Solubility Profile
A summary of Methyclothiazide's solubility in various solvents is presented below.
| Solvent | Solubility Description | Reference |
| Water | Very slightly soluble / Almost insoluble[3][7] | [3][7] |
| Alcohol | Slightly soluble[3][7] | [3][7] |
| Acetone | Freely soluble[3][7] | [3][7] |
| Chloroform | Almost insoluble[3] | [3] |
| Methanol | Sparingly soluble / Slightly soluble[3][7] | [3][7] |
| DMSO | Slightly soluble[8] | [8] |
2.3. Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol is a self-validating system for determining the thermodynamic equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of Methyclothiazide powder to vials containing the desired aqueous medium (e.g., purified water, pH-adjusted buffers).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the sample with a suitable solvent.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][10]
Figure 2: Workflow for Shake-Flask Solubility Determination.
pKa, LogP, and LogD: The Interplay of Ionization and Lipophilicity
These parameters are crucial for predicting a drug's absorption and distribution characteristics.
3.1. Theoretical Framework and Practical Implications
-
pKa (Ionization Constant): Methyclothiazide has a reported pKa of 9.4.[3][7] This indicates it is a weak acid. At physiological pH (well below its pKa), it will exist predominantly in its non-ionized, more lipophilic form.
-
LogP (Partition Coefficient): This value represents the lipophilicity of the non-ionized form of the drug. The reported LogP for Methyclothiazide is approximately 1.4.[7][11]
-
LogD (Distribution Coefficient): LogD accounts for both ionized and non-ionized forms at a specific pH. For Methyclothiazide at physiological pH 7.4, the LogD value will be very close to its LogP value because the compound is largely non-ionized.
This interplay is critical for predicting membrane permeability in in vitro models like Caco-2 assays, as the non-ionized form is more likely to passively diffuse across lipid membranes.[12]
3.2. Data Summary
| Parameter | Value | Significance for In Vitro Studies |
| pKa | 9.4[3][7] | Governs the ratio of ionized to non-ionized species at a given pH, impacting solubility and permeability. |
| LogP | 1.42[7] | Indicates the intrinsic lipophilicity of the neutral molecule, correlating with membrane permeability. |
| LogD at pH 7.4 | ~1.4 | Predicts the effective lipophilicity and permeability under physiological conditions. |
Stability: Ensuring the Integrity of the Test Substance
The chemical stability of Methyclothiazide under experimental conditions is paramount for the validity of in vitro data.
-
pH-Dependent Stability: Thiazide diuretics can undergo hydrolysis, particularly in alkaline conditions.[13] Studies have shown that degradation of related thiazides is more pronounced at higher pH (e.g., pH 9.5) and elevated temperatures.[13][14]
-
Photostability: Some thiazides are known to be susceptible to photodegradation.[14] Therefore, experiments should be conducted with appropriate protection from light, especially during prolonged incubation periods.
4.1. Protocol: In Vitro Stability Assessment in Experimental Media
Objective: To confirm that Methyclothiazide does not significantly degrade in the chosen in vitro medium over the duration of the experiment.
Methodology:
-
Incubation: Prepare a solution of Methyclothiazide in the specific experimental medium (e.g., cell culture medium, dissolution buffer) at the highest intended concentration. Incubate this solution under the exact conditions of the planned experiment (temperature, light, etc.).
-
Time-Point Sampling: Collect samples at time zero and at subsequent time points that cover the full duration of the experiment (e.g., 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of the parent Methyclothiazide in each sample using a stability-indicating HPLC method. A stability-indicating method is one that can resolve the parent drug from any potential degradation products.[15]
-
Evaluation: A decrease in the concentration of the parent drug over time indicates instability under the tested conditions.
Melting Point and Solid-State Characterization
The melting point is a key indicator of purity and can provide insights into the solid-state properties of the drug substance.
-
Melting Point: The reported melting point for Methyclothiazide is 225°C.[3][7][8] It is also noted to char slightly below this temperature and decompose.[7]
-
Significance:
-
Purity: A sharp and consistent melting point is a reliable indicator of the purity of the drug substance.
-
Biopharmaceutics Classification System (BCS) Implications
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[16][17][18]
-
Solubility: Based on its low aqueous solubility, Methyclothiazide would not be classified as a highly soluble drug.
-
Permeability: Its moderate LogP suggests it is likely to have reasonably good permeability.
Given these characteristics, Methyclothiazide would most likely be classified as a BCS Class II (Low Solubility, High Permeability) or potentially a BCS Class IV (Low Solubility, Low Permeability) compound. This classification highlights that the primary barrier to its oral absorption is its dissolution rate. Therefore, in vitro dissolution studies are particularly critical for this compound.[19][20]
References
-
PubChem. (n.d.). Methyclothiazide. National Center for Biotechnology Information. Retrieved from [Link]
-
DrugFuture. (n.d.). Methyclothiazide. Retrieved from [Link]
-
LookChem. (n.d.). Cas 135-07-9, Methyclothiazide. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- [Source 6 - Caco2 assay protocol - Link not available]
-
PharmaCompass.com. (n.d.). Methyclothiazide. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Zhang, Y., & Benet, L. Z. (2012). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. Journal of pharmaceutical sciences, 101(11), 4087-97. Retrieved from [Link]
-
GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences, 23(3), 1-10. Retrieved from [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (2014). Biopharmaceutics classification system: importance and inclusion in biowaiver guidance. Brazilian Journal of Pharmaceutical Sciences, 50(1), 1-12. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (2010). Biopharmaceutics Classification System. Systematic Reviews in Pharmacy, 1(1), 61-66. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Pharmaceutical Sciences, 99(8), 3296-309. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. International Journal of Applied Pharmaceutics, 14(5), 1-11. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved from [Link]
-
Gpatindia. (2020). METHYCLOTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Bioprocess Online. (n.d.). Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutics. (2015). FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. International Journal of Pharmaceutics, 491(1-2), 1-10. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Development and Validation of RP-HPLC method for simultaneous estimation of Methyldopa and Hydrochlorothiazide in Pharmaceutical Dosage Form. Retrieved from [Link]
-
ResearchGate. (2018). RP-HPLC METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF METHYLCLOTHIAZIDE AND DESERPIDINE. Retrieved from [Link]
-
FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 487-490. Retrieved from [Link]
-
ResearchGate. (n.d.). A validated RP-HPLC method for the determination of hydrochlorothiazide in bulk and pharmaceutical dosage form. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2011). Analytical Method for the Simultaneous Estimation of Hydrochlorothiazide and Metoprolol Tartrate using RP HPLC. Indian Journal of Pharmaceutical Sciences, 73(3), 319-322. Retrieved from [Link]
-
ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed degradation pathway of hydrochlorothiazide under UV/Vis light. Retrieved from [Link]
-
Chemaxon Docs. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
PubMed. (2009). Stability of selected chlorinated thiazide diuretics. Retrieved from [Link]
-
PharmaKB. (n.d.). Methyclothiazide. Retrieved from [Link]
-
Medscape. (n.d.). Methyclothiazide dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of selected chlorinated thiazide diuretics. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... Retrieved from [Link]
Sources
- 1. METHYCLOTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. CAS 135-07-9: Methyclothiazide | CymitQuimica [cymitquimica.com]
- 3. Methyclothiazide [drugfuture.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Q&A Media Selection For In Vitro Testing Of Poorly Soluble Drugs [bioprocessonline.com]
- 6. enamine.net [enamine.net]
- 7. Methyclothiazide | C9H11Cl2N3O4S2 | CID 4121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 135-07-9,Methyclothiazide | lookchem [lookchem.com]
- 9. japer.in [japer.in]
- 10. researchgate.net [researchgate.net]
- 11. Methyclothiazide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. sysrevpharm.org [sysrevpharm.org]
- 19. scielo.br [scielo.br]
- 20. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
